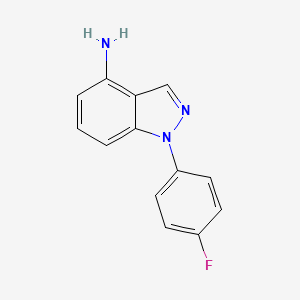

4-Amino-1-(4-fluorophenyl)-1h-indazole

Numéro de catalogue B8665508

Poids moléculaire: 227.24 g/mol

Clé InChI: NVGHFZDQPBOQFZ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07947727B2

Procedure details

A mixture of 1H-indazol-4-amine (750 mg, 5.64 mmol), copper (I) iodide (247 mg, 1.3 mmol), potassium carbonate (1.56 g, 11.28 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (0.321 g, 2.26 mmol) and 4-fluoro-1-iodobenzene (0.78 ml, 6.77 mmol) in dry DMF (2 ml) was heated in a microwave reactor at 140° C. for 20 minutes (potassium carbonate was placed in the tube first and care was taken to avoid any particles of potassium carbonate being left on the side of the tube above the level of the liquid (in order to avoid any superheating). Three identical reactions plus two using 500 mg input of 1H-indazol-4-amine were then combined and partitioned between water and dichloromethane. The organic layer was evaporated and the residue purified by silica gel chromatography using the Flashmaster II (2×100 g cartridges) eluting with a 0 to 50% dichloromethane:ethyl acetate gradient over 60 minutes to give the title compound (4.73 g).

Name

copper (I) iodide

Quantity

247 mg

Type

catalyst

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC.[F:27][C:28]1[CH:33]=[CH:32][C:31](I)=[CH:30][CH:29]=1>CN(C=O)C.[Cu]I>[F:27][C:28]1[CH:33]=[CH:32][C:31]([N:1]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=3[CH:3]=[N:2]2)=[CH:30][CH:29]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

750 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1N=CC=2C(=CC=CC12)N

|

|

Name

|

|

|

Quantity

|

1.56 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0.321 g

|

|

Type

|

reactant

|

|

Smiles

|

CN[C@H]1[C@@H](CCCC1)NC

|

|

Name

|

|

|

Quantity

|

0.78 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)I

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

copper (I) iodide

|

|

Quantity

|

247 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1N=CC=2C(=CC=CC12)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

left on the side of the tube above the level of the liquid (in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between water and dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified by silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a 0 to 50% dichloromethane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C=C1)N1N=CC=2C(=CC=CC12)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.73 g | |

| YIELD: CALCULATEDPERCENTYIELD | 369.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |